Benzoicacid,4-(1-aminopentyl)-3-fluoro-
Description
Benzoic acid, 4-(1-aminopentyl)-3-fluoro- (systematic IUPAC name pending verification), is a fluorinated benzoic acid derivative featuring a 3-fluoro substitution on the aromatic ring and a 4-(1-aminopentyl) side chain. This compound combines the carboxylic acid functionality of benzoic acid with a branched alkylamine substituent, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C12H16FNO2 |
|---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
4-(1-aminopentyl)-3-fluorobenzoic acid |
InChI |
InChI=1S/C12H16FNO2/c1-2-3-4-11(14)9-6-5-8(12(15)16)7-10(9)13/h5-7,11H,2-4,14H2,1H3,(H,15,16) |
InChI Key |
AWQMPMMZKRXRMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=C(C=C(C=C1)C(=O)O)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid,4-(1-aminopentyl)-3-fluoro- typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid, which is then subjected to nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The final step involves the alkylation of the amino group with a pentyl halide to introduce the 1-aminopentyl group.
Industrial Production Methods
Industrial production of Benzoicacid,4-(1-aminopentyl)-3-fluoro- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoicacid,4-(1-aminopentyl)-3-fluoro- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
Benzoicacid,4-(1-aminopentyl)-3-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzoicacid,4-(1-aminopentyl)-3-fluoro- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between benzoic acid, 4-(1-aminopentyl)-3-fluoro-, and related compounds:
Key Observations:
However, excessive lipophilicity may reduce aqueous solubility, necessitating salt formulation.
Electronic Effects : The 3-fluoro substitution deactivates the aromatic ring, directing electrophilic reactions to the 2- or 4-positions. This contrasts with 4-fluoro analogs, which exhibit different electronic profiles .
Biological Activity: The amino group in the pentyl side chain may enable interactions with biological targets (e.g., ion channels or enzymes), similar to benzyloxyphenyl derivatives in , which showed sodium channel activity.
Research Findings and Data
Physicochemical Properties (Inferred from Analogs):
- pKa : The carboxylic acid group (pKa ~2.8–3.5) and primary amine (pKa ~9–10) suggest pH-dependent solubility .
- Thermodynamic Stability : Fluorinated benzoic acids exhibit high thermal stability (e.g., 3-fluorobenzoic acid: ΔfH°solid = -582.2 kJ/mol) .
- Synthetic Challenges: Introducing a branched aminopentyl chain requires regioselective alkylation and protection/deprotection strategies, as seen in .
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